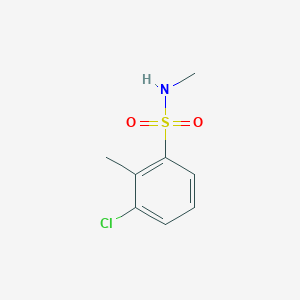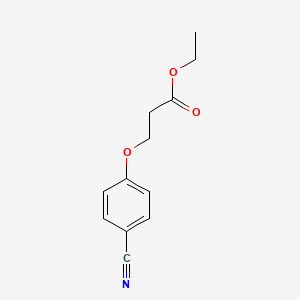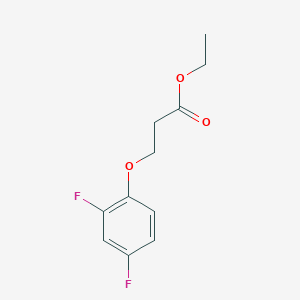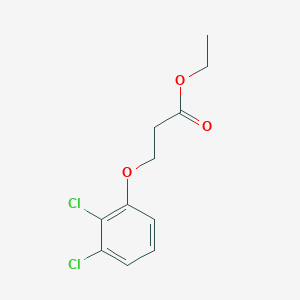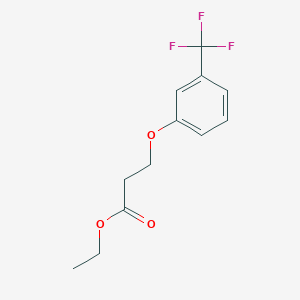
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound that features a bromine and fluorine-substituted phenyl ring attached to a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl ring and the piperidine derivative. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.
Amidation: Formation of the amide bond between the substituted phenyl ring and the piperidine derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may bind to receptors or enzymes, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloro-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
Uniqueness
(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring, which can influence its reactivity and interactions with biological targets
Propiedades
IUPAC Name |
(5-bromo-2-fluorophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O/c1-17(2)11-5-7-18(8-6-11)14(19)12-9-10(15)3-4-13(12)16/h3-4,9,11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKNTYNYPHLODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


